methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Catalog No.
S13891373
CAS No.
M.F
C9H13NO4
M. Wt
199.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-...

Product Name

methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

IUPAC Name

methyl 4-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-3-carboxylate

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

InChI

InChI=1S/C9H13NO4/c1-5(2)10-4-6(9(13)14-3)7(11)8(10)12/h5,11H,4H2,1-3H3

InChI Key

NWBJYYDVVYPPEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=C(C1=O)O)C(=O)OC

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. It has a complex structure characterized by a pyrrole ring with various functional groups, including a methyl ester and a hydroxy group. The molecular formula for this compound is C10H13N1O4C_{10}H_{13}N_{1}O_{4}, and its systematic name reflects its intricate chemical nature, highlighting the presence of both hydroxy and carbonyl functionalities.

Typical of pyrroles, such as electrophilic substitutions, nucleophilic additions, and cyclization reactions. For instance:

  • Electrophilic Substitution: The electron-rich nitrogen atom in the pyrrole ring can undergo electrophilic substitution reactions, which can be influenced by substituents on the ring.
  • Nucleophilic Addition: The carbonyl group in the structure can act as an electrophile, allowing nucleophiles to add across the double bond.
  • Cyclization: The compound may also engage in cyclization reactions to form more complex cyclic structures under certain conditions.

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits notable biological activities. Compounds with similar structures have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that derivatives of pyrrole compounds can inhibit various enzymes and biological pathways, making them potential candidates for drug development.

The synthesis of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods:

  • Condensation Reactions: Starting from simple precursors like isocyanates and aldehydes, condensation reactions can yield the desired pyrrole structure.
  • Cyclization of Precursors: Utilizing diketones and amines in a cyclization reaction can lead to the formation of the pyrrole ring.
  • Functional Group Modifications: Post-synthesis modifications such as esterification or hydroxylation can introduce the necessary functional groups.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agriculture: Its antimicrobial properties could be harnessed for developing agrochemicals or pesticides.
  • Material Science: The unique properties of pyrroles make them suitable for use in polymers and other materials.

Interaction studies involving methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate often focus on its binding affinity with biological targets. For example:

  • Enzyme Inhibition: Studies may investigate how this compound interacts with enzymes involved in metabolic pathways.
  • Receptor Binding: Research could explore its affinity for various receptors, contributing to understanding its pharmacological profile.

Methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureKey Features
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateC6H7NO4Lacks isopropyl group; simpler structure
2-MethylpyrroleC5H7NBasic pyrrole structure without additional functional groups
3-HydroxypyrrolidineC5H11NOSaturated derivative; different reactivity profile

Uniqueness

The uniqueness of methyl 4-hydroxy-1-isopropyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups (isopropyl and hydroxy) attached to the pyrrole ring, which may enhance its biological activity compared to simpler analogs. This structural complexity allows it to interact with biological targets more effectively than less substituted derivatives.

Regioselective Functionalization of Pyrrole Scaffolds in Multi-Step Synthetic Pathways

Regioselectivity in pyrrole functionalization is critical for installing the isopropyl and carboxylate groups at the C1 and C3 positions, respectively. The inherent electron-rich nature of pyrroles complicates selective substitution, but modern strategies leverage directing groups and catalyst-controlled reactions.

Directed C–H Functionalization: Boron trifluoride etherate (BF₃·Et₂O) catalyzes regioselective C–H insertion reactions with α-diazophosphonates, enabling the introduction of phosphonate groups at the β-position of indoles and pyrroles. Adapting this approach, the isopropyl group could be introduced via a carbene insertion mechanism, where the Lewis acid directs the electrophilic carbene to the less-hindered α-position of the pyrrole scaffold. Subsequent hydrolysis of the phosphonate intermediate could yield the desired quaternary carbon center.

Halogenation-Coupling Sequences: Selective halogenation at the C4 position of pyrroles, as demonstrated in the synthesis of lamellarin O dimethyl ether, provides a handle for Suzuki-Miyaura cross-coupling. For the target molecule, bromination at C4 followed by palladium-catalyzed coupling with an isopropyl Grignard reagent could install the isopropyl group while preserving the carboxylate ester at C3.

Thianthrenium-Mediated Oxidation: Recent advances in dearomative oxidation using thianthrenium salts enable regioselective oxygenation at hindered positions. For 3-substituted pyrroles, this method introduces oxygen at the more sterically congested site, which could facilitate the formation of the 5-oxo group in the dihydropyrrole ring.

Catalytic Systems for Optimizing Ring Closure and Substituent Incorporation

The 2,5-dihydro-1H-pyrrole core requires efficient ring-closure strategies, often involving cyclization or annulation reactions.

Ring-Closing Metathesis (RCM): Grubbs’ second-generation catalyst facilitates the formation of five-membered rings via RCM of diallylamine precursors. For the target molecule, a diallyl ester derivative could undergo RCM to form the dihydropyrrole ring, followed by oxidation to introduce the 5-oxo group. This method benefits from mild conditions and compatibility with ester functionalities.

Acid-Catalyzed Annulation: Copper-catalyzed annulation of pyrrole-2-carboxylic acids with alkynes enables regioselective formation of fused isocoumarins. Adapting this protocol, methyl pyrrole-3-carboxylate could react with an isopropyl-substituted alkyne under Cu(OAc)₂ catalysis to construct the dihydropyrrole ring while simultaneously introducing the isopropyl group.

Oxidative Dearomatization: A sulfoxide-based oxidant combined with a Brønsted acid additive promotes chemoselective oxidation of indoles to indolin-3-ones. Applying similar conditions to a pyrrole precursor could yield the 5-oxo-2,5-dihydro-1H-pyrrole scaffold without over-oxidation of the hydroxyl or carboxylate groups.

Protecting Group Strategies for Hydroxy and Carboxylate Moieties

The hydroxy group at C4 and the carboxylate ester at C3 require orthogonal protection to prevent undesired side reactions during synthesis.

Hydroxy Protection:

  • Silyl Ethers: Tert-butyldimethylsilyl (TBS) ethers offer robust protection under basic and neutral conditions, ideal for Grignard or cross-coupling reactions.
  • Benzyl Ethers: For acid-sensitive intermediates, benzyl protection can be removed via hydrogenolysis post-synthesis.

Carboxylate Protection:

  • Methyl Esters: The methyl ester in the target molecule serves as a self-protecting group, stable under most reaction conditions and cleavable via saponification if needed.
  • Tert-Butyl Esters: For steps requiring strong acidic conditions, tert-butyl esters provide enhanced stability and are removable with trifluoroacetic acid.

Orthogonal Deprotection: A sequential strategy using TBS for the hydroxy group and methyl for the carboxylate allows selective deprotection. For example, fluoride-mediated cleavage of the TBS group followed by ester hydrolysis could yield a free carboxylic acid derivative if required.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.08445790 g/mol

Monoisotopic Mass

199.08445790 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types